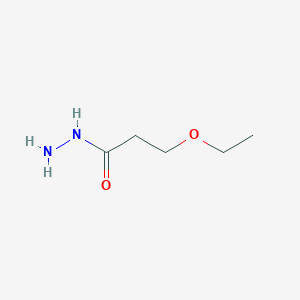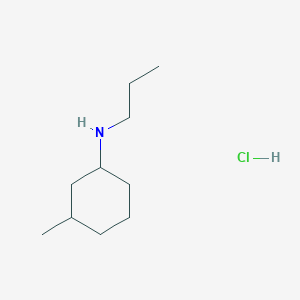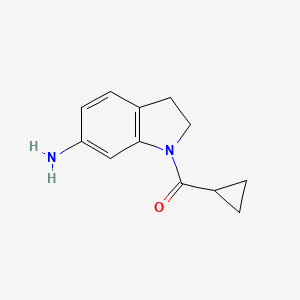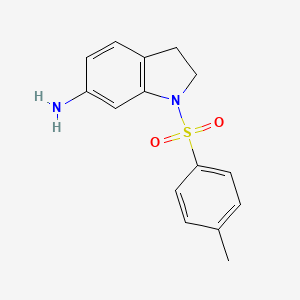![molecular formula C20H16K2N2O7 B1317440 [2,2'-ビキノリン]-4,4'-ジカルボン酸カリウム三水和物 CAS No. 207124-63-8](/img/structure/B1317440.png)
[2,2'-ビキノリン]-4,4'-ジカルボン酸カリウム三水和物
概要
説明
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate is a coordination compound that features a biquinoline ligand with carboxylate groups at the 4 and 4’ positions
科学的研究の応用
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate typically involves the reaction of 2,2’-biquinoline-4,4’-dicarboxylic acid with a potassium salt in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the trihydrate form. The general reaction can be represented as follows:
2,2’-biquinoline-4,4’-dicarboxylic acid+Potassium hydroxide+Water→Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization.
化学反応の分析
Types of Reactions
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted biquinoline compounds.
作用機序
The mechanism of action of Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The pathways involved depend on the specific metal ion and the biological context.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A related ligand with similar coordination properties but different electronic and steric characteristics.
1,10-Phenanthroline: Another bidentate ligand used in coordination chemistry with distinct properties.
4,4’-Bipyridine: Similar in structure but with different functional groups, leading to varied applications.
Uniqueness
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate is unique due to its specific functional groups and hydration state, which confer distinct properties in terms of solubility, stability, and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in research and industrial applications.
特性
IUPAC Name |
dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.2K.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCQANVZZZELIW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16K2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583648 | |
| Record name | Potassium [2,2'-biquinoline]-4,4'-dicarboxylate--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207124-63-8 | |
| Record name | Potassium [2,2'-biquinoline]-4,4'-dicarboxylate--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-BIQUINOLINE-4,4'-DICARBOXYLIC ACID, DIPOTASSIUM SALT TRIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do different auxiliary ligands influence the structural assembly of manganese complexes with [2,2'-biquinoline]-4,4'-dicarboxylic acid?
A1: The research demonstrated that using 2,2'-bipyridine as an auxiliary ligand led to the formation of one-dimensional chains of manganese ions bridged by [2,2'-biquinoline]-4,4'-dicarboxylate anions. These chains were further connected through hydrogen bonds to form a two-dimensional layered structure []. In contrast, employing 4,4'-bipyridine resulted in a mononuclear structure where each manganese ion was coordinated by 4,4'-bipyridine, water molecules, and charge-balancing [2,2'-biquinoline]-4,4'-dicarboxylate anions. These mononuclear units assembled into a three-dimensional supramolecular structure via intermolecular hydrogen bonding [].
Q2: What is the significance of the observed photoluminescence in the synthesized manganese complexes?
A2: The study revealed that both manganese complexes exhibited photoluminescence in the solid state, attributed to intraligand transitions within the [2,2'-biquinoline]-4,4'-dicarboxylic acid ligand []. The observed redshift in the emission spectra of the complexes compared to the free ligand suggests a degree of ligand-to-metal charge transfer, influencing the luminescent properties []. This finding highlights the potential of these complexes and similar compounds for applications in areas like luminescent materials and sensors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















